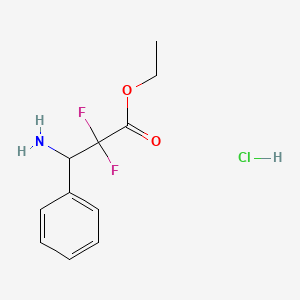

Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride

Description

Historical Development in Fluorinated Amino Acid Chemistry

The synthesis of fluorinated amino acids emerged as a transformative field following the discovery of fluorine’s unique bioisosteric properties in the mid-20th century. Early work focused on monofluorinated analogs, but the 1990s saw a paradigm shift toward difluorinated systems after researchers recognized the enhanced metabolic stability and membrane permeability conferred by adjacent fluorine atoms. Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride entered the synthetic repertoire in the 2010s as part of efforts to create conformationally restricted amino acid analogs. Its development built upon advances in asymmetric catalysis, particularly copper-mediated difluorobenzylation techniques that enabled stereocontrol at the α-carbon.

A comparative analysis of key milestones reveals the compound’s strategic importance:

Position within β,β-Difluoro-α-Amino Acid Research

As a prototypical β,β-difluoro-α-amino acid ester, this compound occupies a unique niche due to its:

- Stereochemical versatility : The α-carbon’s configuration (R/S) can be controlled during synthesis, enabling access to both enantiomers for structure-activity relationship studies.

- Aromatic-proximate fluorination : The phenyl group at C3 creates a conjugated system where fluorine’s electron-withdrawing effects modulate π-π stacking interactions in peptide contexts.

- Esterase-sensitive prodrug potential : The ethyl ester group allows for controlled hydrolysis to the corresponding carboxylic acid in biological systems.

Recent applications highlight its role in creating bioactive analogs:

Significance in Organofluorine Chemistry

The compound exemplifies three key principles of modern organofluorine chemistry:

- Fluorine’s stereoelectronic effects : The C-F bonds (bond dissociation energy ~116 kcal/mol) create a rigid, electronegative environment that stabilizes transition states in nucleophilic substitutions. This property is exploited when the compound serves as a precursor to trifluoromethylated analogs via halogen exchange reactions.

- Solubility-stability balance : The hydrochloride salt form (water solubility >50 mg/mL) addresses the hydrophobicity typical of fluorinated aromatics, enabling aqueous workup procedures while maintaining crystalline stability.

- Modular synthetic utility : The ester and amino groups permit sequential functionalization. For example, the ethyl ester can be hydrolyzed to a carboxylic acid (yielding 3-amino-2,2-difluoro-3-phenylpropanoic acid) or transesterified to more complex derivatives.

The compound’s synthetic flexibility is demonstrated through its participation in diverse reaction pathways:

$$ \text{Ethyl ester} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic acid} \xrightarrow{\text{Peptide coupling}} \text{Difluoro peptide} $$ $$ \downarrow\text{Reduction} $$ $$ \text{Primary amine} \xrightarrow{\text{Acylation}} \text{Amide derivatives} $$

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 3-amino-2,2-difluoro-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2.ClH/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8;/h3-7,9H,2,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIMZILDRPQTDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)N)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride typically involves the reaction of ethyl 3-amino-2,2-difluoro-3-phenylpropanoate with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production rates and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the nucleophile and the specific functional groups involved .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Properties

Recent studies have indicated that compounds similar to ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride exhibit antiviral activity. For instance, derivatives containing difluoromethyl groups have been explored as inhibitors of viral proteases, such as those involved in hepatitis C virus replication. These compounds can act as competitive inhibitors, effectively blocking the viral life cycle and providing a basis for antiviral drug design .

1.2 Anticancer Activity

Research has shown that amino acids and their derivatives can play significant roles in anticancer therapies. This compound may be involved in the synthesis of α-hydroxy-β-amino acids, which are known to be components of taxane family anticancer drugs. The incorporation of fluorinated groups can enhance the biological activity and selectivity of these compounds against cancer cells .

1.3 Chiral Auxiliary in Synthesis

The compound can serve as a chiral auxiliary in asymmetric synthesis processes. Its ability to influence stereochemistry is beneficial for generating enantiomerically pure compounds, which are crucial in pharmaceutical applications where chirality can affect drug efficacy and safety .

Biochemical Applications

2.1 Enzyme Inhibition Studies

this compound has potential use in enzyme inhibition studies due to its structural similarity to natural substrates. By acting as a competitive inhibitor for various enzymes, it can help elucidate enzyme mechanisms and pathways involved in metabolism and disease .

2.2 Molecular Probes

The unique properties of this compound allow it to function as a molecular probe in biochemical assays. Its difluoromethyl group enhances its interaction with biological targets, making it suitable for studying protein-ligand interactions and cellular uptake mechanisms .

Synthesis and Characterization

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis typically begins with commercially available starting materials that contain the necessary functional groups.

- Reagents : Reagents such as lithium hexamethyldisilazide (LiHMDS) are used to facilitate reactions that introduce the difluoromethyl group.

- Characterization Techniques : Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Amino-2-(2,6-difluorophenyl)propanoate Hydrochloride (CAS: 1263095-27-7)

- Structure: Features a 2,6-difluorophenyl group instead of a non-fluorinated phenyl ring.

- Physical Properties : Boiling point (285°C), density (1.218 g/cm³), and molecular weight (229.22 g/mol) .

Ethyl 2-Amino-2-Cyclobutyl-3,3,3-Trifluoropropanoate Hydrochloride (CAS: 1955519-95-5)

- Structure : Substitutes the phenyl group with a cyclobutyl ring and adds a trifluoromethyl group at C3.

- Impact : The cyclobutyl group introduces steric hindrance, while the trifluoro substitution enhances lipophilicity and metabolic resistance.

- Molecular Formula: C₉H₁₅ClF₃NO₂ (MW: 269.67 g/mol) .

Ethyl 3-Amino-3-(3-Fluorophenyl)propanoate Hydrochloride (CAS: 1821827-13-7)

- Structure : Retains a single fluorine at the meta position of the phenyl ring.

- Molecular Formula: C₁₁H₁₅ClFNO₂ (MW: 251.7 g/mol) .

(R)-Ethyl 2-Amino-3-Phenylpropanoate Hydrochloride (CAS: 63060-94-6)

- Structure : Lacks fluorine atoms but includes a chiral center (R-configuration).

- Impact : The absence of fluorine reduces electronegativity, while stereochemistry influences biological activity (e.g., enzyme selectivity).

- Molecular Weight : 229.7 g/mol .

Ethyl 3-Amino-2,2-Dimethylpropanoate Hydrochloride (CAS: 259794-53-1)

- Structure : Replaces fluorine atoms with methyl groups at C2.

- Similarity Score : 0.90 compared to the target compound .

Data Table: Key Comparative Properties

Biological Activity

Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C11H14ClF2NO2

- Molecular Weight : Approximately 247.68 g/mol

The compound features an amino group, a difluorinated carbon chain, and a phenyl substituent, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's difluorinated structure enhances its lipophilicity and binding affinity, potentially leading to altered enzymatic activity and modulation of signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. Research is ongoing to evaluate its efficacy in protecting neuronal cells from oxidative stress and excitotoxicity.

- Interaction with GABA Receptors : this compound has been studied for its interaction with GABA receptors, indicating possible applications in treating anxiety disorders and epilepsy .

Case Studies

- Synthesis and Evaluation :

- Comparative Analysis :

Data Table

The following table summarizes key characteristics and biological activities of this compound compared to related compounds:

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| This compound | 119032093 | C11H14ClF2NO2 | Antitumor activity |

| Ethyl 2-amino-3-phenylpropanoate hydrochloride | 63060-94-6 | C11H16ClNO2 | Antimicrobial properties |

| Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | 257947-33-4 | C11H15ClNO3 | Neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step route involving:

Protection of the amine group using Boc anhydride under basic conditions (e.g., NaHCO₃) to prevent side reactions .

Coupling with fluorinated precursors (e.g., difluorinated propanoate esters) using coupling agents like HATU or EDC in anhydrous DMF .

Deprotection with HCl to form the hydrochloride salt, enhancing solubility for biological assays .

- Key Variables : Temperature (0–25°C), solvent polarity, and stoichiometric ratios of fluorinating agents (e.g., DAST) critically affect difluorination efficiency .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Reverse-phase C18 columns with UV detection at 210–254 nm to assess purity (>95% typical) .

- NMR : , , and NMR to confirm the difluorinated structure and phenyl group orientation (e.g., δ 4.2–4.5 ppm for ethyl ester protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 278.1) .

Q. What are the stability and storage recommendations for this hydrochloride salt?

- Stability : The compound is hygroscopic; store at −20°C in airtight containers under argon. Decomposition occurs above 40°C, with HCl loss observed via TGA .

- Solubility : Soluble in polar solvents (e.g., DMSO, water) but hydrolyzes in aqueous buffers at pH >7.0. Use freshly prepared solutions for in vitro assays .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what methods resolve stereochemical ambiguities?

- Chiral Resolution :

- Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .

- X-ray crystallography of intermediates (e.g., Boc-protected precursors) confirms absolute configuration .

- Stereochemical Challenges : Racemization risks during deprotection steps (e.g., HCl treatment) require low-temperature conditions (0–5°C) .

Q. What mechanistic insights explain contradictory data on fluorination efficiency in literature?

- Contradictions : Reported yields for difluorination vary (40–85%) due to:

- Reagent selectivity : DAST vs. Deoxo-Fluor may produce differing byproducts (e.g., monofluorinated impurities) .

- Substrate steric effects : Bulky phenyl groups hinder fluorination at the 2-position, requiring extended reaction times (24–48 hrs) .

Q. How does this compound interact with biological targets, and what assays validate its activity?

- Target Engagement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.